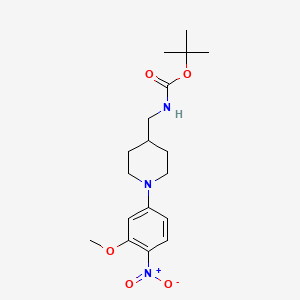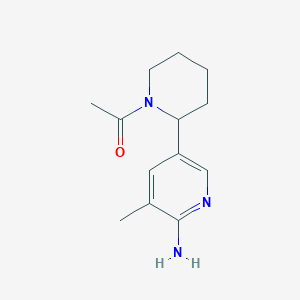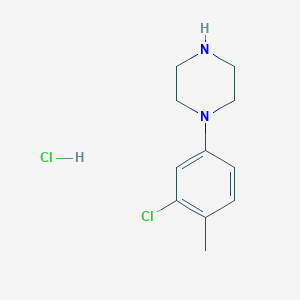
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose is an oligosaccharide compound. It is known for its role in various biological processes and its significance in the field of glycoscience. This compound is a derivative of glucose and is characterized by the presence of an acetamido group and a galactofuranosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose typically involves the glycosylation of a glucopyranose derivative with a galactofuranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and an appropriate solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactofuranosyl group to the glucopyranose derivative, resulting in the formation of this compound. The process is optimized for high yield and purity, and the product is typically purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting glycosylation pathways.
Industry: Utilized in the production of glycosylated products and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular communication and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-4-o-(b-d-galactopyranosyl)-d-mannopyranose
- Benzyl 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-a-d-glucopyranoside
Uniqueness
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose is unique due to its specific glycosidic linkage and the presence of both acetamido and galactofuranosyl groups. This structural uniqueness imparts distinct biological properties and makes it a valuable compound in glycoscience research.
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-8(20)12(6(3-17)24-13(7)23)26-14-10(22)9(21)11(25-14)5(19)2-16/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12-,13?,14+/m1/s1 |
InChI Key |
XDJSTHFKZUCWKK-NHXXARJZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(O2)C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)







![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)


